molecular formula C9H18FNO B13268671 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13268671
M. Wt: 175.24 g/mol
InChI Key: FCWDNFGZDUCDIM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a fluorinated secondary alcohol featuring a 3,4-dimethylpyrrolidine moiety. The pyrrolidine ring (a 5-membered nitrogen-containing heterocycle) is substituted with methyl groups at the 3- and 4-positions, while the fluoropropanol chain introduces polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H18FNO/c1-7-4-11(5-8(7)2)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3

InChI Key

FCWDNFGZDUCDIM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C)CC(CF)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrolidine with 3-fluoropropan-2-ol under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally related to the target molecule, differing primarily in heterocyclic core, substituents, or functional groups:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol (Target) Pyrrolidine (5-membered) 3,4-dimethyl; 3-fluoropropan-2-ol C₉H₁₇FNO ~176.21* Compact ring, high rigidity
1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol Piperazine (6-membered) 3,4-dimethyl; 3-fluoropropan-2-ol C₉H₁₉FN₂O 190.26 Additional nitrogen, increased basicity
(R)-1-(tert-Butyldimethylsilanyloxy)-3-fluoropropan-2-ol Linear chain tert-butyldimethylsilanyl ether; 3-fluoropropanol C₉H₂₁FOSi ~224.35* Silyl-protected alcohol, synthetic intermediate
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol Pyridine (aromatic) Fluoropyridine; pyrrolidine; propargyl alcohol C₁₄H₁₆FN₂O ~254.29* Aromaticity, alkyne functionality

*Calculated based on structural data where experimental values are unavailable.

Structural Differences and Implications

  • Ring Size and Nitrogen Content: The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to the piperazine analog (6-membered, two nitrogens) . Piperazine derivatives often exhibit enhanced solubility and basicity due to the additional nitrogen.
  • Functional Groups :

    • The silyl-protected compound serves as a synthetic intermediate, with the tert-butyldimethylsilanyl (TBS) group enhancing stability during reactions. Its deprotection would yield a reactive alcohol, unlike the permanently functionalized target compound.
    • The propargyl alcohol in the pyridine derivative enables click chemistry applications, a feature absent in the target molecule.

Physicochemical Properties

Limited experimental data are available for the target compound; properties are inferred from analogs:

  • Solubility : The piperazine analog’s additional nitrogen may improve water solubility compared to the pyrrolidine-based target .
  • Stability: The TBS group in confers acid lability, whereas the target compound’s pyrrolidine-fluoropropanol structure is likely more stable under physiological conditions.
  • Melting/Boiling Points : Piperazine derivatives (e.g., ) often exhibit higher melting points due to increased hydrogen bonding.

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